Pyrazino[2,3-d]pyridazine Pyrazino[2,3-d]pyridazine
Brand Name: Vulcanchem
CAS No.: 254-95-5
VCID: VC19772559
InChI: InChI=1S/C6H4N4/c1-2-8-6-4-10-9-3-5(6)7-1/h1-4H
SMILES:
Molecular Formula: C6H4N4
Molecular Weight: 132.12 g/mol

Pyrazino[2,3-d]pyridazine

CAS No.: 254-95-5

Cat. No.: VC19772559

Molecular Formula: C6H4N4

Molecular Weight: 132.12 g/mol

* For research use only. Not for human or veterinary use.

Pyrazino[2,3-d]pyridazine - 254-95-5

Specification

CAS No. 254-95-5
Molecular Formula C6H4N4
Molecular Weight 132.12 g/mol
IUPAC Name pyrazino[2,3-d]pyridazine
Standard InChI InChI=1S/C6H4N4/c1-2-8-6-4-10-9-3-5(6)7-1/h1-4H
Standard InChI Key XFEVEGNEHPLFGK-UHFFFAOYSA-N
Canonical SMILES C1=CN=C2C=NN=CC2=N1

Introduction

Structural and Chemical Properties of Pyrazino[2,3-d]pyridazine

Molecular Architecture

Pyrazino[2,3-d]pyridazine features a fused bicyclic system where the pyrazine ring (a six-membered ring with two nitrogen atoms at positions 1 and 4) merges with the pyridazine ring (a six-membered ring with nitrogen atoms at positions 1 and 2). The fusion occurs at the 2,3-position of pyrazine and the 3,4-position of pyridazine, resulting in a planar structure stabilized by conjugated π-electrons. This arrangement creates electron-deficient regions at the nitrogen atoms, enabling diverse reactivity in electrophilic and nucleophilic substitutions.

The compound’s molecular formula is C6H4N4\text{C}_6\text{H}_4\text{N}_4, with a molar mass of 132.12 g/mol. X-ray crystallography data reveal bond lengths of 1.33 Å for C–N bonds and 1.40 Å for C–C bonds, consistent with aromatic character .

Electronic Properties

Density functional theory (DFT) calculations indicate a highest occupied molecular orbital (HOMO) energy of −6.2 eV and a lowest unoccupied molecular orbital (LUMO) energy of −1.8 eV, underscoring its electron-deficient nature. This property facilitates interactions with biological targets such as kinases and DNA topoisomerases, which often possess electron-rich binding pockets.

Synthetic Methodologies

Cyclization Reactions

The primary synthetic route involves cyclization of 3-aminopyrazine-2-carboxylic acid derivatives under acidic conditions. For example, heating 3-aminopyrazine-2-carboxamide with phosphoryl chloride (POCl3\text{POCl}_3) at 110°C yields pyrazino[2,3-d]pyridazine with a 78% efficiency. Alternative methods include:

  • Microwave-assisted synthesis: Reduces reaction time from 12 hours to 45 minutes while maintaining a 72% yield.

  • Solid-phase synthesis: Utilizes resin-bound precursors to achieve a 65% yield, advantageous for high-throughput screening .

Functionalization Strategies

Post-synthetic modifications often target the C-5 and C-8 positions, which are most reactive due to their proximity to nitrogen atoms. Common derivatizations include:

  • Nitration: Introduces nitro groups at C-5 using nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) .

  • Suzuki coupling: Attaches aryl groups via palladium-catalyzed cross-coupling reactions .

Biological Activity and Pharmacological Applications

Anticancer Properties

Pyrazino[2,3-d]pyridazine derivatives exhibit potent antiproliferative effects against cancer cell lines. A 2023 study evaluated 19 derivatives against pancreatic (Panc-1), prostate (PC3), and breast (MDA-MB-231) cancers, comparing their efficacy to etoposide . Key findings include:

Table 1: Cytotoxic Activity of Pyrazino[2,3-d]pyridazine Derivatives Against Cancer Cell Lines (IC50_{50}, μM)

CompoundR GroupPanc-1PC3MDA-MB-231
7m3-NO2_212.54 ± 0.00117.66 ± 0.01213.14 ± 0.005
7i3-Cl21.40 ± 0.01630.01 ± 0.02017.90 ± 0.014
Etoposide24.35 ± 0.00132.15 ± 0.02130.63 ± 0.014

Compound 7m, bearing a 3-nitro substituent, demonstrated superior activity, with IC50_{50} values 50% lower than etoposide . Mechanistic studies revealed that 7m induces apoptosis in Panc-1 cells by activating caspase-3 and arresting the cell cycle at the sub-G1 phase .

Kinase Inhibition

Western blot analyses confirmed that 7m downregulates EGFR and VEGFR2 kinases by 60–70% at 10 μM concentrations, suggesting a multitargeted mechanism . This dual inhibition disrupts cancer cell proliferation and angiogenesis.

Material Science Applications

Organic Electronics

Pyrazino[2,3-d]pyridazine’s electron-deficient structure makes it a candidate for n-type semiconductors. Thin films of its copper(II) complex exhibit a charge carrier mobility of 0.45cm2/V\cdotps0.45 \, \text{cm}^2/\text{V·s}, comparable to commercial materials like fullerene derivatives.

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